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Compound of Interest

Compound Name:
4'-Methoxy-[1,1'-biphenyl]-3-

carbaldehyde

Cat. No.: B051257 Get Quote

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a bifunctional organic compound featuring a

biphenyl scaffold, a key structural motif in many pharmaceuticals, liquid crystals, and organic

electronics. The presence of an electron-donating methoxy group (-OCH₃) and an electron-

withdrawing carbaldehyde group (-CHO) on opposite rings creates a polarized system, making

it a valuable intermediate in organic synthesis.

¹³C NMR spectroscopy is an indispensable, non-destructive technique for confirming the

carbon framework of such molecules. Unlike ¹H NMR, which focuses on the proton

environment, ¹³C NMR directly probes the carbon skeleton, providing unambiguous evidence of

composition, chemical environment, and substitution patterns. Due to the low natural

abundance of the ¹³C isotope, specific acquisition techniques are required, which this guide will

also detail.

Foundational Principles: Decoding the ¹³C Spectrum
A comprehensive interpretation of the ¹³C NMR spectrum of this molecule rests on

understanding three core principles:

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local

electronic environment of the carbon nucleus. Electronegative atoms or groups (like oxygen)

withdraw electron density, "deshielding" the carbon nucleus and shifting its signal downfield

(to a higher ppm value). Conversely, electron-donating groups "shield" the nucleus, shifting

its signal upfield (to a lower ppm value).
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Substituent Effects in Aromatic Systems: In substituted benzene rings, the electronic effect of

a substituent (whether donating or withdrawing) is most pronounced at the ipso (the carbon

directly attached to the substituent), ortho, and para positions. These effects allow for the

precise assignment of aromatic carbons.[1]

Signal Intensity: In standard proton-decoupled ¹³C NMR, the intensity of a signal is not

reliably proportional to the number of carbons. Quaternary carbons (those with no attached

protons) typically exhibit weaker signals due to a lack of Nuclear Overhauser Effect (NOE)

enhancement.[2]

Spectral Analysis and Signal Assignment
The asymmetric nature of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde means that all 14

carbon atoms are chemically non-equivalent and should, in principle, produce 14 distinct

signals. For clarity, we will analyze the molecule by dissecting its constituent parts: the

aldehyde-bearing ring (Ring A), the methoxy-bearing ring (Ring B), and the functional group

carbons.

Predicted Chemical Shifts
While a definitive, published spectrum for this specific molecule is not universally available, a

highly accurate prediction can be synthesized from experimental data of its core fragments:

benzaldehyde, anisole, and biphenyl.
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale & Comparative
Data

Functional Groups

C=O (Aldehyde) ~192.0

The carbonyl carbon of an

aldehyde is strongly

deshielded by the double-

bonded oxygen, placing it

significantly downfield.

Benzaldehyde's carbonyl

carbon appears at ~192.3

ppm.[3]

-OCH₃ (Methoxy) ~55.5

This sp³ hybridized carbon is

attached to an electronegative

oxygen, placing it in the typical

range for methoxy groups. The

methoxy carbon in anisole is at

55.1 ppm, and in a related

biphenyl, it was observed at

55.3 ppm.[4][5]

Ring A (Carbaldehyde

Substituted)

C3 ~136.5

Ipso-carbon to the aldehyde.

Deshielded by the inductive

effect and anisotropy of the

carbonyl group. The

corresponding carbon in

benzaldehyde is at 136.5 ppm.

[3]

C1 ~147.5

Quaternary carbon of the

biphenyl linkage, deshielded

by its connection to the other

aromatic ring. In [1,1'-

biphenyl]-4-carbaldehyde, this

carbon is at 147.2 ppm.[6]
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C2 ~130.0

Ortho to the aldehyde.

Influenced by the electron-

withdrawing nature of the

carbonyl.

C4 ~134.5

Meta to the aldehyde, but

ortho to the biphenyl linkage.

Experiences downfield shifting

from the adjacent ring.

C5 ~129.5

Para to the aldehyde. The

aldehyde group's influence is

significant here.

C6 ~128.0
Ortho to the aldehyde and

meta to the biphenyl linkage.

Ring B (Methoxy Substituted)

C4' ~160.5

Ipso-carbon to the methoxy

group. Strongly shielded by the

oxygen's lone pair resonance,

but deshielded by direct

attachment, resulting in a

significant downfield shift. The

corresponding carbon in

anisole is at 160.0 ppm.[5][7]

C1' ~132.0

Quaternary carbon of the

biphenyl linkage. Its chemical

shift is influenced by the para

methoxy group. In 4-methoxy-

1,1'-biphenyl, this carbon is at

133.8 ppm.

C2', C6' ~128.5

Ortho to the biphenyl linkage

and meta to the methoxy

group.

C3', C5' ~114.5 Ortho to the methoxy group.

Strongly shielded by the
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resonance effect of the

electron-donating -OCH₃

group. The ortho carbons in

anisole appear at 114.1 ppm.

[5]

Disclaimer: These are predicted values based on established substituent effects and data from

analogous compounds. Actual experimental values may vary slightly depending on solvent and

concentration.

Experimental Protocol: Acquiring a High-Fidelity ¹³C
NMR Spectrum
Trustworthy data originates from a meticulously executed experimental protocol. The following

procedure is a self-validating system designed for acquiring a high-resolution spectrum of a

small organic molecule like 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde.

Step-by-Step Methodology
Sample Preparation:

Weigh approximately 15-25 mg of the purified compound. Causality: This mass provides a

sufficient concentration of ¹³C nuclei for a good signal-to-noise ratio within a reasonable

acquisition time.

Transfer the solid to a clean, dry 5 mm NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a

standard solvent with a well-characterized residual solvent peak (δ ~77.16 ppm) that

serves as an internal chemical shift reference.[2] It also effectively solubilizes many non-

polar to moderately polar organic compounds.

Cap the tube and vortex gently until the sample is fully dissolved. Ensure no solid particles

remain.

Spectrometer Setup & Calibration:
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Insert the sample into the NMR spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃. Trustworthiness: The lock

signal ensures the magnetic field remains stable throughout the experiment, preventing

signal drift.

Shim the magnetic field to optimize its homogeneity across the sample volume. This is

critical for achieving sharp, well-resolved peaks. A half-height peak width of <1 Hz on the

residual solvent peak is a good target.

Data Acquisition:

Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

Set Key Parameters:

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). Causality: This range

comfortably encompasses all expected signals, from shielded aliphatic carbons to highly

deshielded carbonyl carbons.[2][8]

Number of Scans (NS): Start with 1024 scans. Increase if the signal-to-noise ratio is

poor.

Relaxation Delay (D1): 2.0 seconds. Causality: This delay allows for sufficient relaxation

of the carbon nuclei between pulses, which is important for more accurate signal

integration, especially for quaternary carbons.

Acquisition Time (AQ): ~1.0-1.5 seconds.

Pulse Angle: 30-45 degrees. Causality: Using a smaller flip angle than 90 degrees

allows for a shorter relaxation delay, increasing the number of scans that can be

completed in a given time.

Data Processing:

Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay

(FID) to improve the signal-to-noise ratio.
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Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the

frequency-domain spectrum.

Phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat

baseline.

Calibrate the chemical shift axis by setting the CDCl₃ triplet's central peak to δ 77.16 ppm.

Integrate the signals and pick the peaks, recording their chemical shifts.

Logical Workflow for Spectral Interpretation
The process of assigning the signals in a ¹³C NMR spectrum follows a logical, deductive

workflow. This can be visualized as a decision-making process.
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Initial Analysis

Detailed Aromatic Assignment

Final Validation

Acquire Proton-Decoupled ¹³C Spectrum

Count Number of Signals
(Expect 14 for this molecule)

Identify Downfield Carbonyl Signal
(~190-200 ppm)

Identify Aromatic Region
(~110-165 ppm)

Identify Upfield Methoxy Signal
(~50-60 ppm)

Assign Ipso-Carbons
(C1, C3, C1', C4')

- Often quaternary (weaker)
- Highly influenced by substituent

Assign Ortho/Para Carbons
- Shielded by -OCH₃ (upfield)

- Deshielded by -CHO

Assign Meta Carbons
- Least affected by substituent

Compare with DEPT-135/90 or HSQC
(to confirm C, CH, CH₂, CH₃)

Final Assignment Table

Click to download full resolution via product page

Caption: Workflow for ¹³C NMR spectral assignment.
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Conclusion
The ¹³C NMR spectrum of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde provides a detailed

fingerprint of its carbon skeleton. The key diagnostic signals are the downfield aldehyde

carbonyl at ~192 ppm, the upfield methoxy carbon at ~55.5 ppm, and the distinct pattern of the

twelve aromatic carbons spanning from ~114 to ~161 ppm. The electron-donating methoxy

group causes a pronounced shielding effect on its ortho carbons (C3', C5'), shifting them

significantly upfield, while the electron-withdrawing aldehyde group deshields the carbons of its

host ring. A systematic approach, combining knowledge of substituent effects with robust

experimental protocol, enables a confident and complete structural verification of this important

synthetic intermediate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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